molecular formula C8H8Br2N2O2 B1269518 2-(2,4-Dibromophenoxy)acetohydrazide CAS No. 141244-86-2

2-(2,4-Dibromophenoxy)acetohydrazide

Cat. No. B1269518
CAS RN: 141244-86-2
M. Wt: 323.97 g/mol
InChI Key: ZLCWJMAWCQNODX-UHFFFAOYSA-N
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Description

2-(2,4-Dibromophenoxy)acetohydrazide (2,4-DBH) is a widely used organic compound that has a wide range of applications in the scientific research and laboratory setting. It is a colorless crystalline solid that is soluble in water and has a melting point of 122°C. 2,4-DBH is an important reagent in organic synthesis and is used in the synthesis of various compounds, including pharmaceuticals, dyes, and other organic compounds. 2,4-DBH has also found applications in biological and biochemical research, as it is used in various assays and studies of biochemical and physiological effects. In

Scientific Research Applications

Coordination Chemistry and Polymer Synthesis

2-(2,4-Dibromophenoxy)acetohydrazide: has been utilized in the synthesis of coordination polymers, particularly with nickel (II) ions . These polymers exhibit unique properties due to the bidentate coordination of the compound through the carbonyl oxygen atom and the amine nitrogen, forming a distorted octahedron structure . This application is significant in the development of new materials with potential uses in catalysis, magnetic materials, and drug delivery systems.

Antimicrobial and Antifungal Agents

The hydrazide functional group, to which 2-(2,4-Dibromophenoxy)acetohydrazide belongs, is known for its role in antituberculosis, antibacterial, antifungal, and antimicrobial pharmaceuticals . Derivatives containing an aromatic fragment, like this compound, exhibit varying degrees of antibacterial and antifungal activities, which are influenced by the nature of the substituent attached to the benzene ring .

Antiviral Activity

Hydrazide derivatives, including 2-(2,4-Dibromophenoxy)acetohydrazide , have been shown to possess potent antiviral activity. They are characterized by their pronounced binding affinity and effective inhibition of glycoprotein B associated with Herpes Simplex Virus-I (HSV-I) . This highlights the compound’s potential as a starting material for synthesizing novel biologically active derivatives for antiviral medications.

Cancer Therapeutics

Metal complexes comprising various metal ions like Co(II), Ni(II), Cu(II), and Cd(II) in conjunction with 2-(2,4-Dibromophenoxy)acetohydrazide ligand have demonstrated significant potential for therapeutic chemoprevention against cancerous cells . These complexes exhibit efficacy comparable to established treatments, making them a promising area of research in oncology.

Analytical Chemistry

The compound’s unique structural features make it suitable for use in analytical chemistry, particularly in spectroscopy and thermogravimetric analyses . Its ability to form stable complexes with metals can be exploited in developing new analytical methods for detecting and quantifying metal ions in various samples.

Material Science

In material science, 2-(2,4-Dibromophenoxy)acetohydrazide can be used to modify the surface properties of materials, enhance intermolecular interactions, and improve stability . Its application in this field could lead to the development of advanced materials with tailored properties for specific industrial applications.

properties

IUPAC Name

2-(2,4-dibromophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2N2O2/c9-5-1-2-7(6(10)3-5)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCWJMAWCQNODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326855
Record name 2-(2,4-dibromophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dibromophenoxy)acetohydrazide

CAS RN

141244-86-2
Record name 2-(2,4-dibromophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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